

In-depth Technical Guide on the Solubility of Chlorosarin in Organic Solvents

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Compound of Interest

Compound Name: Chlorosarin

CAS No.: 1445-76-7

Cat. No.: B1221596

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Disclaimer: **Chlorosarin** is a chemical precursor to the nerve agent Sarin and is listed as a Schedule 1 substance under the Chemical Weapons Convention.^[1] Its synthesis, handling, and study are subject to strict international regulations and should only be conducted by authorized personnel in appropriately equipped laboratories with extensive safety protocols in place. This document is intended for informational purposes for authorized researchers and does not endorse or encourage the production or use of this substance.

Introduction

Chlorosarin, with the IUPAC name Propan-2-yl methylphosphonochloridate, is an organophosphorus compound with the molecular formula $C_4H_{10}ClO_2P$.^{[1][2]} It is structurally similar to Sarin, with the fluorine atom in Sarin being replaced by a chlorine atom.^{[3][4][5]} This structural similarity suggests that their chemical reactivity and solubility properties may be comparable, although specific data for **Chlorosarin** is scarce.^{[3][4][5]} Understanding the solubility of **Chlorosarin** in organic solvents is critical for its safe handling, purification, and for the development of effective decontamination procedures. This guide synthesizes the limited

available information and provides a framework for approaching the experimental determination of its solubility.

Physicochemical Properties of Chlorosarin

A summary of the known physicochemical properties of **Chlorosarin** is presented in the table below. It is important to note the significant gaps in the available data, particularly regarding its solubility.

Property	Value	Source
Molecular Formula	C ₄ H ₁₀ ClO ₂ P	[1][2]
Molecular Weight	156.55 g/mol	[1][5]
Appearance	Data unavailable (likely a liquid)	
Boiling Point	Data unavailable	[3]
Melting Point	Data unavailable	[3]
Water Solubility	Data unavailable	[3]
Organic Solvent Solubility	Data unavailable	

Solubility of Chlorosarin in Organic Solvents: Data and Estimation

Quantitative data on the solubility of **Chlorosarin** in specific organic solvents is not readily available in public literature. This is likely due to the hazardous nature of the compound and the security restrictions surrounding its study.

However, based on its chemical structure—an organophosphate with a moderately polar P=O bond and nonpolar isopropyl and methyl groups—it is possible to make some general predictions about its solubility based on the "like dissolves like" principle.[6]

- **Polar Aprotic Solvents:** **Chlorosarin** is expected to be miscible with or highly soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

- Halogenated Solvents: High solubility is anticipated in halogenated solvents like dichloromethane and chloroform due to similar polarities.
- Ethers: Good solubility is expected in ethers such as diethyl ether and tetrahydrofuran (THF).
- Alcohols: **Chlorosarin** is likely soluble in alcohols like ethanol and isopropanol, but it may react with them, especially under certain conditions, leading to transesterification.
- Nonpolar Solvents: It is expected to be soluble in nonpolar solvents such as hexane, toluene, and other hydrocarbons, although likely to a lesser extent than in polar aprotic or halogenated solvents.

It is crucial to emphasize that these are estimations, and experimental verification is necessary for any practical application.

Experimental Protocol for Solubility Determination

Due to the extreme toxicity of **Chlorosarin**, any experimental work must be conducted in a specialized facility with appropriate engineering controls and personal protective equipment. The following is a general protocol for determining the solubility of a hazardous compound like **Chlorosarin**, which should be adapted to the specific laboratory's standard operating procedures.

Objective: To determine the solubility of **Chlorosarin** in a given organic solvent at a specific temperature.

Materials:

- **Chlorosarin** (verified purity)
- Selected organic solvents (high purity)
- Calibrated analytical balance
- Vials with airtight caps
- Constant temperature shaker/incubator

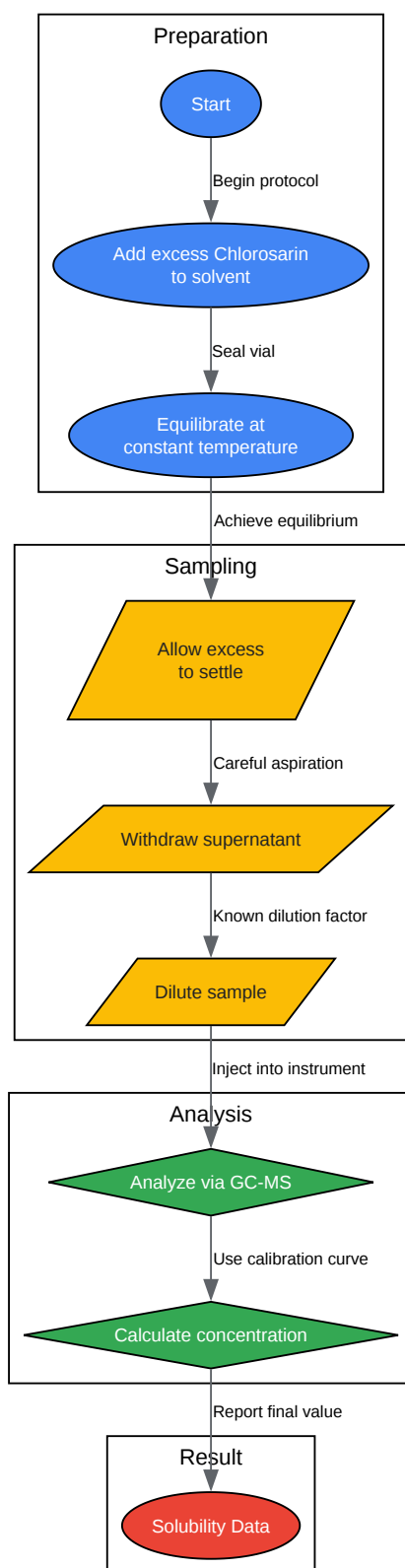
- Gas chromatography-mass spectrometry (GC-MS) or other suitable analytical instrumentation
- Appropriate personal protective equipment (PPE)

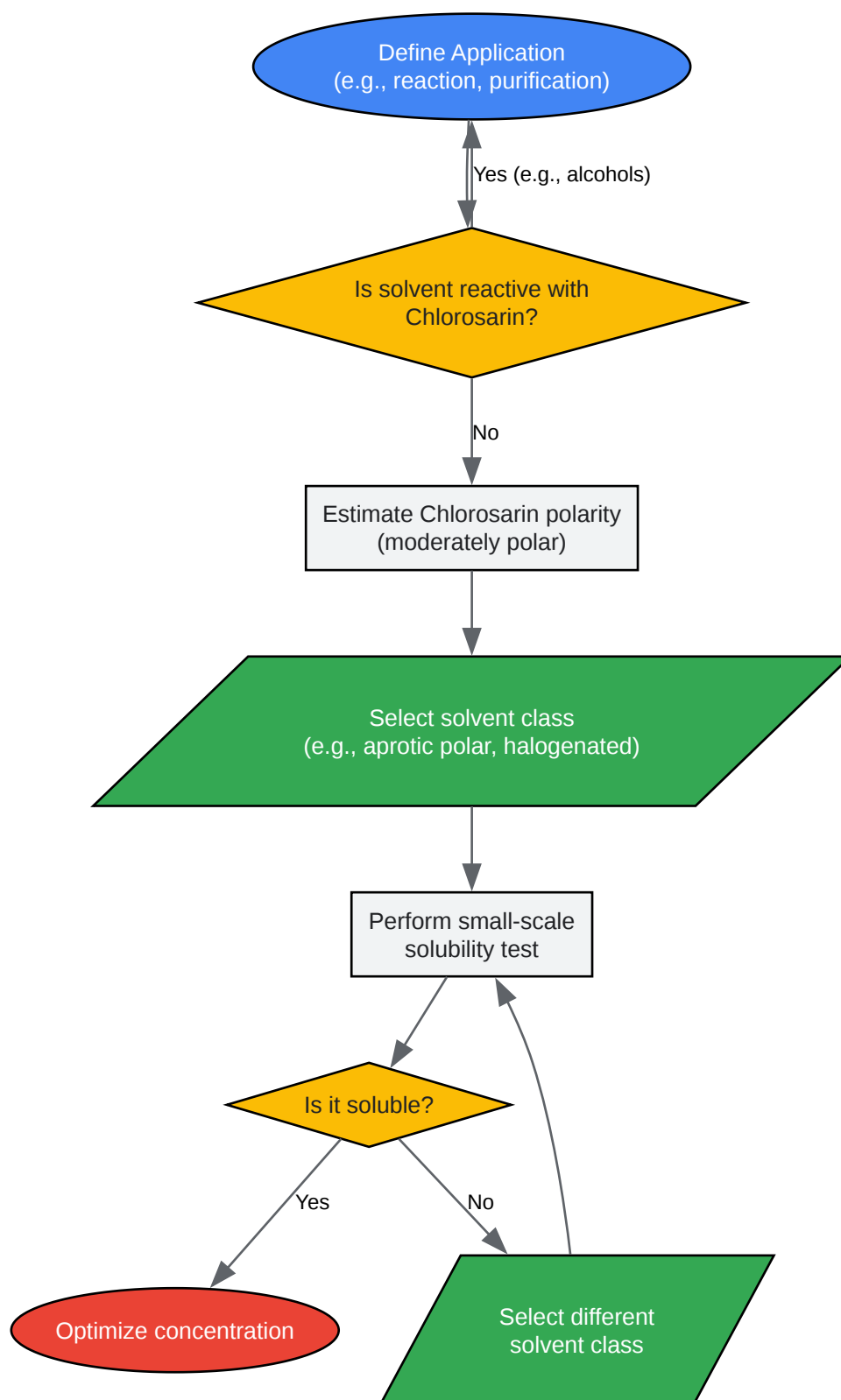
Methodology (Shake-Flask Method):

- Preparation of Saturated Solutions:
 - Add an excess amount of **Chlorosarin** to a known volume of the selected organic solvent in a vial. The presence of undissolved solute is necessary to ensure saturation.[7]
 - Seal the vial tightly.
 - Place the vial in a constant temperature shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature must be strictly controlled.[7]
- Sample Preparation for Analysis:
 - After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.
 - Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a gastight syringe. It is critical not to disturb the undissolved material.
 - Dilute the collected sample with a known volume of the same solvent to a concentration suitable for the analytical method.
- Quantitative Analysis:
 - Analyze the diluted sample using a validated analytical method, such as GC-MS, to determine the concentration of **Chlorosarin**.
 - Prepare a calibration curve using standard solutions of **Chlorosarin** of known concentrations.
 - Calculate the concentration of **Chlorosarin** in the original saturated solution based on the dilution factor.

- Data Reporting:
 - Express the solubility as g/L, mg/mL, or mol/L at the specified temperature.
 - Repeat the experiment multiple times to ensure reproducibility.

The following diagram illustrates the general workflow for this experimental determination.





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